N-cyclopentyl-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide
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Overview
Description
N-CYCLOPENTYL-3-{6,8-DIMETHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-7-YL}PROPANAMIDE is a complex organic compound featuring a triazolopyridazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOPENTYL-3-{6,8-DIMETHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-7-YL}PROPANAMIDE typically involves multi-step organic reactions. The process begins with the formation of the triazolopyridazine core, followed by the introduction of the cyclopentyl and propanamide groups. Common reagents include hydrazine hydrate, cyclopentanone, and various amides. Reaction conditions often involve refluxing in organic solvents such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOPENTYL-3-{6,8-DIMETHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-7-YL}PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amide or cyclopentyl groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-CYCLOPENTYL-3-{6,8-DIMETHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-7-YL}PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-CYCLOPENTYL-3-{6,8-DIMETHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-7-YL}PROPANAMIDE involves its interaction with specific molecular targets. It may inhibit enzymes or modulate receptor activity, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but it is believed to affect cell cycle progression and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
- Pyrrolopyrazine derivatives
Uniqueness
N-CYCLOPENTYL-3-{6,8-DIMETHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-7-YL}PROPANAMIDE is unique due to its specific triazolopyridazine core, which provides distinct biological activities and chemical reactivity compared to other similar compounds. Its cyclopentyl and propanamide groups further enhance its potential as a versatile scaffold for drug development .
Properties
Molecular Formula |
C15H21N5O |
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Molecular Weight |
287.36 g/mol |
IUPAC Name |
N-cyclopentyl-3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide |
InChI |
InChI=1S/C15H21N5O/c1-10-13(11(2)19-20-9-16-18-15(10)20)7-8-14(21)17-12-5-3-4-6-12/h9,12H,3-8H2,1-2H3,(H,17,21) |
InChI Key |
FZMQNDJYALZDGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN2C1=NN=C2)C)CCC(=O)NC3CCCC3 |
Origin of Product |
United States |
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